molecular formula C16H16BrNO2 B5654298 2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide

2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B5654298
M. Wt: 334.21 g/mol
InChI Key: ANIMLSYEVJVMRN-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenoxy group and a dimethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Preparation of 2-bromophenoxyacetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid under basic conditions.

    Amidation: The final step involves the reaction of 2-bromophenoxyacetic acid with 3,5-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and acetamide groups can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of reduced phenoxyacetamides.

    Hydrolysis: Formation of 2-bromophenoxyacetic acid and 3,5-dimethylaniline.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(3,5-dimethylphenyl)acetamide
  • 2-(2-fluorophenoxy)-N-(3,5-dimethylphenyl)acetamide
  • 2-(2-iodophenoxy)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions with biological targets and different chemical reactivity.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-7-12(2)9-13(8-11)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIMLSYEVJVMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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